N'-benzylidene-4-hydroxybenzohydrazide
Overview
Description
N’-benzylidene-4-hydroxybenzohydrazide is a hydrazone derivative known for its diverse biological activities and applications in various fields of scientific research. This compound is synthesized through the condensation of benzaldehyde and 4-hydroxybenzohydrazide, resulting in a molecule with significant antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzylidene-4-hydroxybenzohydrazide is typically synthesized via a two-step reaction process. The first step involves the treatment of methyl 4-hydroxybenzoate with hydrazine hydrate to obtain 4-hydroxybenzohydrazide. This reaction is often carried out using microwave irradiation, which enhances the yield and reduces reaction time . The second step involves the condensation of 4-hydroxybenzohydrazide with benzaldehyde under reflux conditions, resulting in the formation of N’-benzylidene-4-hydroxybenzohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-benzylidene-4-hydroxybenzohydrazide are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of microwave irradiation and environmentally friendly solvents aligns with green chemistry principles, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-benzylidene-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazone derivatives through the reaction with aldehydes or ketones.
Oxidation and Reduction Reactions: Potential transformations involving the oxidation of the hydroxyl group or reduction of the hydrazone moiety.
Substitution Reactions: Reactions involving the substitution of functional groups on the benzene ring.
Common Reagents and Conditions
Condensation: Benzaldehyde, 4-hydroxybenzohydrazide, reflux conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
N’-benzylidene-4-hydroxybenzohydrazide has several scientific research applications, including:
Antimicrobial Activity: Exhibits significant antimicrobial properties against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Pharmaceutical Research: Used in the synthesis of novel hydrazone derivatives with potential anticancer, anti-tuberculosis, and anti-inflammatory activities.
Material Science: Investigated for its nonlinear optical properties, which are useful in optical limiting applications and photodynamic therapy.
Biological Studies: Employed in molecular docking studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-benzylidene-4-hydroxybenzohydrazide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, enhancing its biological activity. Additionally, its ability to undergo redox reactions contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N’-(4-Methoxybenzylidene)-4-hydroxybenzohydrazide: Similar in structure but with a methoxy group, exhibiting different biological activities.
N’-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide: Contains a chlorine substituent, which can alter its antimicrobial and optical properties.
N’-(4-Diethylaminobenzylidene)-4-hydroxybenzohydrazide: Features a diethylamino group, enhancing its nonlinear optical properties.
Uniqueness
Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a versatile compound for research and development .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-8-6-12(7-9-13)14(18)16-15-10-11-4-2-1-3-5-11/h1-10,17H,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVDBKBNJKXCCS-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51771-18-7 | |
Record name | N'-BENZYLIDENE-4-HYDROXYBENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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